(5E)-2-(2-chloroanilino)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-thiazol-4-one
Description
2-[(2-chlorophenyl)imino]-5-(3-{2-nitrophenyl}-2-propenylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
Molecular Formula |
C18H12ClN3O3S |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
(5E)-2-(2-chlorophenyl)imino-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H12ClN3O3S/c19-13-8-2-3-9-14(13)20-18-21-17(23)16(26-18)11-5-7-12-6-1-4-10-15(12)22(24)25/h1-11H,(H,20,21,23)/b7-5+,16-11+ |
InChI Key |
NYHHOMBPZSFHHR-LLPGWTFISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2-chlorophenyl)imino]-5-(3-{2-nitrophenyl}-2-propenylidene)-1,3-thiazolidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with 2-nitrobenzaldehyde and thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is refluxed for several hours, leading to the formation of the desired thiazolidinone derivative .
Chemical Reactions Analysis
2-[(2-chlorophenyl)imino]-5-(3-{2-nitrophenyl}-2-propenylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and nitrophenyl positions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: It has shown potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)imino]-5-(3-{2-nitrophenyl}-2-propenylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in pathogens .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
- 2-[(2-chlorophenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one
- 2-[(2-bromophenyl)imino]-5-(3-{2-nitrophenyl}-2-propenylidene)-1,3-thiazolidin-4-one
Compared to these compounds, 2-[(2-chlorophenyl)imino]-5-(3-{2-nitrophenyl}-2-propenylidene)-1,3-thiazolidin-4-one exhibits unique properties due to the presence of both chlorophenyl and nitrophenyl groups, which enhance its biological activity and chemical reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
